molecular formula C12H7BrClNO2S B2718289 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene CAS No. 58291-59-1

2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene

Cat. No.: B2718289
CAS No.: 58291-59-1
M. Wt: 344.61
InChI Key: SZUDRMRLWJKFRZ-UHFFFAOYSA-N
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Description

2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 2, a (4-chlorophenyl)sulfanyl group at position 1, and a nitro group at position 3. This structure combines electron-withdrawing (nitro, bromo) and moderately electron-donating (sulfanyl) groups, creating unique electronic and steric properties. For example, 4-bromo-1-nitrobenzene (a structurally simpler analog) is synthesized by nitrating bromobenzene using a mixture of HNO₃ and H₂SO₄ at controlled temperatures .

The compound’s planar aromatic core facilitates π-π stacking interactions, as observed in similar nitrobenzene derivatives . Its bromine and sulfanyl substituents may enhance reactivity in cross-coupling reactions or serve as intermediates in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-bromo-1-(4-chlorophenyl)sulfanyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO2S/c13-11-7-9(15(16)17)3-6-12(11)18-10-4-1-8(14)2-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUDRMRLWJKFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene typically involves the bromination of 1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents and solvents may also be considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst, or chemical reductants such as tin(II) chloride or iron powder.

    Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido, thiol, or alkoxy derivatives.

    Reduction: The primary product is 2-amino-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene.

    Oxidation: Products include sulfoxides or sulfones, such as 2-bromo-1-[(4-chlorophenyl)sulfinyl]-4-nitrobenzene or 2-bromo-1-[(4-chlorophenyl)sulfonyl]-4-nitrobenzene.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

  • 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.

Synthetic Routes:

  • The compound can be synthesized through bromination of 1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene using bromine or N-bromosuccinimide (NBS) under controlled conditions. This method allows for selective bromination, which is crucial for maintaining the integrity of other functional groups present in the molecule.

Medicinal Chemistry

Potential Biological Activities:

  • Derivatives of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene have been studied for their biological activities, particularly in the context of drug discovery. The presence of the nitro group and the aromatic system contributes to its potential as an antimicrobial and anticancer agent.

Mechanism of Action:

  • The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The diverse functional groups allow for multiple interactions, including hydrogen bonding and hydrophobic interactions, which can modulate biological pathways.

Material Science

Synthesis of Novel Materials:

  • In material science, 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene can be employed to develop new materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics to polymers or composites when used as a precursor.

Chemical Biology

Studying Aromatic Compound Interactions:

  • This compound is also useful in chemical biology for studying the interactions between aromatic compounds and biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into drug design and the development of therapeutic agents.

Case Studies and Research Findings

Numerous studies have explored the applications of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene and its derivatives:

  • Antimicrobial Activity:
    • Research has shown that certain derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds derived from this structure were tested against Gram-positive and Gram-negative bacteria using standardized methods such as the turbidimetric method.
  • Anticancer Potential:
    • In vitro studies have demonstrated that some derivatives possess anticancer activity against specific cancer cell lines (e.g., MCF7 breast cancer cells). The efficacy was assessed using assays like Sulforhodamine B (SRB), indicating promising results for further development.
  • Molecular Docking Studies:
    • Molecular docking studies have been conducted to elucidate the binding modes of active compounds derived from 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene with target receptors. These studies provide valuable insights into the structural requirements for biological activity.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene with structurally related compounds, focusing on substituents, physical properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene 2-Br, 1-(4-ClC₆H₄S), 4-NO₂ 373.64* Not reported Potential intermediate for pharmaceuticals, agrochemicals, or materials science
4-Bromo-1-nitrobenzene 4-Br, 1-NO₂ 202.02 Not reported Planar structure with π-π stacking; precursor for biphenyl amines
2-Bromo-4′-chloro-1,1′-biphenyl 2-Br, 4′-Cl 267.53 Not reported Used in organic synthesis; no nitro group reduces reactivity
4-Bromo-2-methyl-1-nitrobenzene 4-Br, 2-CH₃, 1-NO₂ 216.04 Not reported Methyl group enhances steric hindrance; research applications
1-Bromo-2-methyl-4-nitrobenzene 1-Br, 2-CH₃, 4-NO₂ 216.04 Not reported Isomeric differences affect electronic properties
2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one 2-Br, 1-(4-ClC₆H₄), ketone group 309.58 65–66 Ketone functionality enables use in organic transformations

*Calculated molecular weight based on formula C₁₂H₇BrClNO₂S.

Key Comparative Insights:

Substituent Effects :

  • The sulfanyl group in the target compound distinguishes it from analogs like 4-bromo-1-nitrobenzene or 2-bromo-4′-chloro-1,1′-biphenyl . This group may increase nucleophilicity at the sulfur atom, enabling thiol-ene click chemistry or metal coordination.
  • Nitro vs. Ketone Groups : Compounds like 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one lack the nitro group but feature a ketone, making them more reactive toward nucleophilic additions.

Electronic and Steric Properties: The nitro group in the target compound and its analogs (e.g., 4-bromo-2-methyl-1-nitrobenzene ) strongly withdraws electron density, directing electrophilic substitution to meta/para positions.

Applications :

  • The target compound’s sulfanyl group may make it suitable for synthesizing sulfonamide drugs or polymeric materials, whereas biphenyl derivatives (e.g., 2-bromo-4′-chloro-1,1′-biphenyl ) are often used in ligand design for catalysis.
  • Ketone-containing analogs (e.g., 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one ) are valuable in synthesizing heterocycles or chiral alcohols.

Biological Activity

2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene is a compound of significant interest in medicinal chemistry and biological research due to its diverse structural features, which suggest potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug discovery, and findings from recent studies.

Chemical Structure and Properties

The compound features a bromine atom, a nitro group, and a chlorophenyl sulfanyl moiety, which are critical for its interactions with biological targets. The presence of these functional groups enhances its potential for enzyme inhibition and interaction with biological macromolecules.

The biological activity of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and chlorophenyl groups may enhance binding affinity to target molecules. This compound has been investigated for:

  • Enzyme Inhibition : It shows potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and infections respectively.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Biological Activity Data

Recent studies have evaluated the biological activities of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene derivatives. The following table summarizes key findings regarding their biological activities:

Activity Target Effectiveness Reference
AntibacterialSalmonella typhiModerate to strong
AntibacterialBacillus subtilisModerate to strong
Enzyme InhibitionAcetylcholinesterase (AChE)Strong
Enzyme InhibitionUreaseStrong
AnticancerVarious cancer cell linesVariable

Case Studies

  • Antimicrobial Evaluation :
    A study conducted on synthesized derivatives demonstrated their effectiveness against various bacterial strains. Compounds were tested for their minimum inhibitory concentrations (MICs), revealing that certain derivatives significantly inhibited bacterial growth compared to controls .
  • Enzyme Inhibition Studies :
    The compound was also evaluated for its inhibitory effects on AChE and urease. Results indicated that some derivatives exhibited strong inhibition, suggesting potential therapeutic applications in treating diseases related to these enzymes.
  • Molecular Docking Studies :
    In silico docking studies have been performed to elucidate the binding interactions between the compound and target enzymes. These studies indicated favorable binding modes and interactions, supporting the observed biological activities .

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene, and what parameters critically influence yield?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing nitro and bromo groups to activate the benzene ring. Key steps include:

  • Reacting 2-bromo-4-nitrobenzene derivatives with 4-chlorothiophenol under alkaline conditions (e.g., K₂CO₃ in DMF) to facilitate thioether bond formation .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    Critical parameters: reaction temperature (80–100°C), stoichiometric excess of 4-chlorothiophenol (1.2–1.5 eq), and inert atmosphere to prevent oxidation of the sulfanyl group. Yield optimization requires monitoring reaction progress by TLC or HPLC .

Advanced: How can SHELXL refine the crystal structure of this compound when twinning or high thermal motion complicates data analysis?

For twinned data (e.g., pseudo-merohedral twinning):

  • Use the TWIN and BASF commands in SHELXL to model twinning fractions. Input HKLF 5 format data to account for overlapping reflections .
  • For high thermal motion, refine anisotropic displacement parameters (ADPs) with ANIS constraints. Apply SIMU and DELU restraints to prevent overparameterization.
    Validation: Check the Flack parameter and R-factor convergence. Compare the final structure with DFT-optimized geometries to resolve discrepancies .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfanyl-proximal carbons (deshielded due to electronegativity).
  • IR Spectroscopy : Confirm nitro group presence (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Detect molecular ion [M+H]⁺ and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br).

Advanced: What quantum mechanical methods are suitable for predicting the sulfanyl group’s reactivity in nucleophilic substitutions?

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states and solvent effects (PCM for DMF or THF).
  • Electrostatic Potential Maps : Visualize nucleophilic attack sites (e.g., para-nitro group directing electrophiles).
  • NBO Analysis : Quantify charge distribution to explain regioselectivity in reactions .

Basic: How to design a regioselective nitration reaction to introduce the nitro group at the para position?

  • Directing Effects : The bromine (meta-directing) and sulfanyl (ortho/para-directing) groups compete. Use concentrated HNO₃/H₂SO₄ under controlled temperature (0–5°C) to favor para-nitration.
  • Post-Synthesis Analysis : Confirm regiochemistry via NOE NMR or X-ray diffraction .

Advanced: How to resolve contradictions between XRD data and computational geometries?

  • Disorder Modeling : Use PART and FREE commands in SHELXL to refine disordered atoms (e.g., nitro group rotation).
  • Dynamic Effects : Compare XRD bond lengths/angles with MD simulations to assess solid-state vs. solution conformers.
  • Validation Metrics : Cross-check R₁/wR₂ values (<5%) and Hirshfeld surface analysis .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
  • Decomposition : Avoid strong oxidizers; thermal decomposition may release Br₂ or NOₓ gases.
  • Disposal : Neutralize with aqueous NaHCO₃ before disposal as halogenated waste .

Advanced: How do electron-withdrawing (NO₂, Br) and donating (SPh) groups influence electronic structure?

  • Hammett Analysis : σₚ values (NO₂: +0.78, Br: +0.26, SPh: -0.15) predict resonance/inductive effects.
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (calculated via DFT) correlate with reactivity in electrophilic substitutions .

Basic: What chromatographic methods optimize purification?

  • Normal-Phase HPLC : Use a C18 column with isocratic elution (acetonitrile/water, 70:30).
  • Solubility : High solubility in DCM or DMF; avoid alcohols to prevent sulfanyl oxidation .

Advanced: How to differentiate antimicrobial activity from cytotoxicity in cell assays?

  • Selectivity Index (SI) : Compare IC₅₀ (cancer cells) vs. MIC (bacterial strains). SI >10 indicates therapeutic potential.
  • Mechanistic Studies : Perform ROS assays or caspase-3 activation tests to confirm apoptotic pathways vs. membrane disruption .

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